molecular formula C15H21FN2O B4867430 N-(4-ethylcyclohexyl)-N'-(2-fluorophenyl)urea

N-(4-ethylcyclohexyl)-N'-(2-fluorophenyl)urea

Cat. No.: B4867430
M. Wt: 264.34 g/mol
InChI Key: KTEINQVUHZASND-UHFFFAOYSA-N
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Description

N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-ethylcyclohexyl group and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea typically involves the reaction of 4-ethylcyclohexylamine with 2-fluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl urea derivatives.

Scientific Research Applications

Chemistry: N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows for the investigation of specific biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its urea moiety is known to interact with various biological targets, making it a candidate for drug design and development.

Industry: In the industrial sector, N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The 2-fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

  • N-(4-methylcyclohexyl)-N’-(2-fluorophenyl)urea
  • N-(4-ethylcyclohexyl)-N’-(4-fluorophenyl)urea
  • N-(4-ethylcyclohexyl)-N’-(2-chlorophenyl)urea

Comparison: N-(4-ethylcyclohexyl)-N’-(2-fluorophenyl)urea is unique due to the presence of both the 4-ethylcyclohexyl and 2-fluorophenyl groups. These groups confer specific steric and electronic properties that influence its reactivity and binding affinity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-2-11-7-9-12(10-8-11)17-15(19)18-14-6-4-3-5-13(14)16/h3-6,11-12H,2,7-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEINQVUHZASND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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